6-Bromohexyl acrylate synthesis from 6-bromohexan-1-ol
6-Bromohexyl acrylate synthesis from 6-bromohexan-1-ol
An In-Depth Technical Guide to the Synthesis of 6-Bromohexyl Acrylate from 6-Bromohexan-1-ol
Abstract
6-Bromohexyl acrylate is a bifunctional monomer of considerable interest in materials science and drug development. Its structure, featuring a polymerizable acrylate group and a reactive terminal bromine atom, makes it a versatile building block for advanced functional polymers.[1] The terminal bromine serves as a valuable handle for post-polymerization modifications, allowing for the introduction of various functionalities through nucleophilic substitution reactions.[1] This guide provides a comprehensive technical overview of the synthesis of 6-bromohexyl acrylate via the esterification of 6-bromohexan-1-ol with acryloyl chloride. It covers the underlying chemical principles, a detailed experimental protocol, purification techniques, and methods for structural characterization, tailored for researchers and professionals in chemistry and drug development.
Introduction to 6-Bromohexyl Acrylate: A Versatile Monomer
The strategic value of 6-bromohexyl acrylate lies in its dual functionality. The acrylate moiety facilitates polymerization, forming the backbone of a wide range of polymeric structures through processes like conventional or controlled radical polymerization.[1] Simultaneously, the hexyl spacer terminates in a bromine atom, a good leaving group that enables a plethora of subsequent chemical transformations.
This unique combination allows for the design of sophisticated materials with tailored properties. For instance, polymers incorporating this monomer can be modified after polymerization to introduce specific functionalities. This has been leveraged in the creation of:
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Functionalized Colloidal Particles: By copolymerizing 6-bromohexyl acrylate with monomers like methyl methacrylate, particles are produced whose surface bromine atoms can be converted into other chemical groups, enabling control over surface properties for studying self-assembly and colloidal interactions.[1]
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"Smart" Materials: The monomer is a key intermediate in synthesizing photo-responsive hydrogels. In these materials, the bromohexyl group acts as a linker, contributing to hydrogels that can change volume in response to light, with potential applications in microfluidics and soft robotics.[1]
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Biomedical Polymers: The modifiable nature of polymers derived from this monomer makes it a promising candidate for biomedical applications, including the development of systems for drug and gene delivery.[1][2][3]
Principles of Synthesis: The Esterification Pathway
The most direct and widely employed method for synthesizing 6-bromohexyl acrylate is the esterification of 6-bromohexan-1-ol with an activated acrylic acid derivative, typically acryloyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution.
The Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The key steps are:
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Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (6-bromohexan-1-ol) attacks the electrophilic carbonyl carbon of acryloyl chloride.
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Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
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Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.
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Deprotonation: A non-nucleophilic base, such as triethylamine (Et₃N), removes the proton from the oxonium ion intermediate, neutralizing the generated hydrochloric acid (HCl) to form triethylammonium chloride and yielding the final ester product.
Critical Reagent Selection
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Acylating Agent (Acryloyl Chloride): Acryloyl chloride is highly reactive, which allows the reaction to proceed rapidly and under mild conditions (e.g., low temperature).[4] This high reactivity, however, necessitates careful handling due to its corrosivity, flammability, and violent reaction with water.[5]
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Base (Triethylamine): A tertiary amine like triethylamine is used as an acid scavenger. It efficiently neutralizes the HCl byproduct, driving the reaction to completion.[1] Crucially, as a non-nucleophilic base, it does not compete with the alcohol in attacking the acryloyl chloride.
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Polymerization Inhibitor: Acrylates are prone to spontaneous polymerization, a process accelerated by heat and light.[6] To prevent the formation of unwanted polymer during the reaction and subsequent storage, a radical inhibitor such as the monomethyl ether of hydroquinone (MEHQ) is typically added.[6][7]
Experimental Protocol
This section provides a representative, step-by-step procedure for the synthesis and purification of 6-bromohexyl acrylate.
Materials and Equipment
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Reagents: 6-bromohexan-1-ol, acryloyl chloride, triethylamine (Et₃N), dichloromethane (DCM, anhydrous), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄), and a polymerization inhibitor (e.g., MEHQ).
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Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon inlet, rotary evaporator, and standard glassware for extraction and column chromatography.
Step-by-Step Synthesis Procedure
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Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 6-bromohexan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM).
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Addition of Base: Triethylamine (1.2 eq) is added to the flask. The solution is cooled to 0 °C in an ice bath.
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Acylation: A solution of acryloyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
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Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 3-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting alcohol.
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Quenching: The reaction is carefully quenched by the slow addition of water.
Purification via Extraction and Column Chromatography
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Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[8]
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Drying and Concentration: The isolated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. A small amount of polymerization inhibitor should be added before concentration.
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Column Chromatography: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 6-bromohexyl acrylate as a clear liquid.
Data Summary
| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Typical Amount |
| 6-Bromohexan-1-ol | 181.07[9] | 1.0 | 10.0 g |
| Acryloyl Chloride | 90.51 | 1.1 | 5.4 g (4.8 mL) |
| Triethylamine | 101.19 | 1.2 | 6.6 g (9.1 mL) |
| Product | 235.10 | - | Theoretical Yield: 12.99 g |
Workflow Visualization
Product Characterization and Validation
Confirming the identity and purity of the synthesized 6-bromohexyl acrylate is crucial. This is primarily achieved through spectroscopic methods.
Spectroscopic Confirmation
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¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include:
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Three distinct vinyl protons of the acrylate group between δ 5.8 and 6.4 ppm, showing characteristic doublet of doublets splitting patterns.
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A triplet at ~δ 4.1-4.2 ppm corresponding to the -CH₂- protons adjacent to the ester oxygen.
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A triplet at ~δ 3.4 ppm for the -CH₂- protons adjacent to the bromine atom.
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A series of multiplets for the four central methylene (-CH₂-) groups of the hexyl chain.
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FT-IR Spectroscopy: Infrared spectroscopy is used to verify the presence of key functional groups.
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A strong, sharp absorption band around 1720-1730 cm⁻¹ corresponding to the C=O stretch of the ester.
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Absorption bands around 1635 cm⁻¹ and 1620 cm⁻¹ for the C=C stretch of the acrylate group.
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Safety and Handling
Chemical safety is paramount during this synthesis. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
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Acryloyl Chloride: Highly flammable, corrosive, and toxic if inhaled.[10] It reacts violently with water, releasing toxic gas.[5][11] It must be handled under an inert atmosphere, and all equipment must be scrupulously dried. Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.
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6-Bromohexan-1-ol: Causes skin and serious eye irritation. May cause respiratory irritation.[9]
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Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage.
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Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.
Conclusion
The synthesis of 6-bromohexyl acrylate from 6-bromohexan-1-ol via acylation with acryloyl chloride is a robust and efficient method for producing this valuable bifunctional monomer. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and stringent safety precautions are essential for a successful outcome. The purified product serves as a critical precursor for the development of advanced polymers with tunable properties, finding applications in fields ranging from smart materials to targeted drug delivery systems.
References
- 1. 6-Bromohexyl Acrylate|CAS 112231-58-0|Research Chemical [benchchem.com]
- 2. Drug delivery of 6-bromoindirubin-3’-glycerol-oxime ether employing poly(d,l-lactide-co-glycolide)-based nanoencapsulation techniques with sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. fishersci.com [fishersci.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 9. 6-Bromo-1-hexanol | C6H13BrO | CID 77970 - PubChem [pubchem.ncbi.nlm.nih.gov]
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